2-Methoxy-5-(pentafluorosulfur)phenylacetic acid
Overview
Description
2-Methoxy-5-(pentafluorosulfur)phenylacetic acid is an organic compound with the molecular formula C9H9F5O3S and a molecular weight of 292.22 g/mol . This compound is characterized by the presence of a methoxy group, a pentafluorosulfur group, and a phenylacetic acid moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Methoxy-5-(pentafluorosulfur)phenylacetic acid typically involves the introduction of the pentafluorosulfur group into the phenylacetic acid structure. One common method involves the reaction of 2-methoxyphenylacetic acid with sulfur tetrafluoride (SF4) under controlled conditions to introduce the pentafluorosulfur group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Methoxy-5-(pentafluorosulfur)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pentafluorosulfur group can be reduced under specific conditions to form a less fluorinated sulfur compound.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
2-Methoxy-5-(pentafluorosulfur)phenylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(pentafluorosulfur)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pentafluorosulfur groups play a crucial role in its binding affinity and specificity. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 2-Methoxy-5-(pentafluorosulfur)phenylacetic acid include:
2-Methoxy-5-(trifluoromethyl)phenylacetic acid: This compound has a trifluoromethyl group instead of a pentafluorosulfur group, resulting in different chemical properties and reactivity.
2-Methoxy-5-(chlorosulfur)phenylacetic acid: The presence of a chlorosulfur group alters its chemical behavior compared to the pentafluorosulfur group.
2-Methoxy-5-(fluorosulfur)phenylacetic acid:
Properties
IUPAC Name |
2-[2-methoxy-5-(pentafluoro-λ6-sulfanyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F5O3S/c1-17-8-3-2-7(18(10,11,12,13)14)4-6(8)5-9(15)16/h2-4H,5H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKUOWRSDCBUGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.